N-(propan-2-yl)sulfamoyl fluoride N-(propan-2-yl)sulfamoyl fluoride
Brand Name: Vulcanchem
CAS No.: 65367-30-8
VCID: VC4616306
InChI: InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3
SMILES: CC(C)NS(=O)(=O)F
Molecular Formula: C3H8FNO2S
Molecular Weight: 141.16

N-(propan-2-yl)sulfamoyl fluoride

CAS No.: 65367-30-8

Cat. No.: VC4616306

Molecular Formula: C3H8FNO2S

Molecular Weight: 141.16

* For research use only. Not for human or veterinary use.

N-(propan-2-yl)sulfamoyl fluoride - 65367-30-8

Specification

CAS No. 65367-30-8
Molecular Formula C3H8FNO2S
Molecular Weight 141.16
IUPAC Name N-propan-2-ylsulfamoyl fluoride
Standard InChI InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3
Standard InChI Key FYRMQZQDFNJVLW-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)F

Introduction

Chemical Identity and Structural Features

N-(Propan-2-yl)sulfamoyl fluoride belongs to the sulfamoyl fluoride class, featuring a sulfonamide group (SO2NH\text{SO}_2\text{NH}) modified with an isopropyl substituent and a fluorine atom. Its structure is defined by the following attributes:

  • Molecular formula: C3H8FNO2S\text{C}_3\text{H}_8\text{FNO}_2\text{S}

  • IUPAC name: Propan-2-ylsulfamoyl fluoride

  • Structural representation:

    F–SO2–NH–C(CH3)2\text{F}–\text{SO}_2–\text{NH}–\text{C}(\text{CH}_3)_2

The isopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Physicochemical Properties

PropertyValueSource
Molecular weight141.16 g/mol
Purity (commercial)>95%
SolubilityLikely polar aprotic solvents
StabilityHydrolytically sensitive

The compound’s fluorine atom confers electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols) . Its stability in aqueous environments is limited, necessitating anhydrous handling conditions .

Biological Activity and Applications

Immunomodulatory Applications

Recent studies on sulfamoyl benzamidothiazoles highlight their ability to modulate NF-κB signaling, a pathway critical in inflammation and immune responses . Although untested for this specific compound, the sulfamoyl moiety’s electrophilic nature suggests potential interactions with cysteine residues in signaling proteins .

Chemical Biology and SuFEx Chemistry

Sulfamoyl fluorides are pivotal in click chemistry applications due to their stability and selective reactivity. For instance, they serve as intermediates in bioconjugation and probe synthesis . The SuFEx reaction enables efficient coupling with amines, forming sulfamides under mild conditions :

R–NHSO2F+R’–NH2R–NHSO2–NH–R’+HF\text{R–NHSO}_2\text{F} + \text{R'–NH}_2 \rightarrow \text{R–NHSO}_2–\text{NH–R'} + \text{HF}

Comparative Analysis with Related Compounds

CompoundStructureKey Features
SulfamethoxazoleAryl sulfonamideAntibiotic, PABA antagonist
N-Methylsulfamoyl fluorideMethyl-substitutedSimpler alkyl chain, lower lipophilicity
N-Benzylsulfamoyl fluorideBenzyl-substitutedEnhanced CNS penetration potential

N-(Propan-2-yl)sulfamoyl fluoride’s isopropyl group balances lipophilicity and steric bulk, potentially optimizing bioavailability compared to methyl or benzyl analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial folate enzymes or immune signaling pathways.

  • Synthetic Optimization: Develop scalable, one-pot methodologies using SuFEx-compatible reagents .

  • Biological Screening: Evaluate antimicrobial, anticancer, and immunomodulatory activities in vitro and in vivo.

  • Formulation Strategies: Improve stability via prodrug design or encapsulation technologies.

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